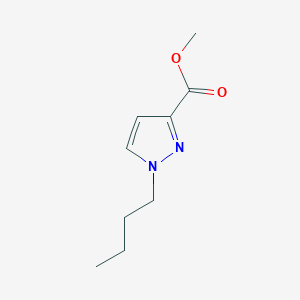

methyl 1-butyl-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-butyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-butyl-1H-pyrazole-3-carboxylate typically involves the reaction of 1-butyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

1-butyl-1H-pyrazole-3-carboxylic acid+methanolH2SO4methyl 1-butyl-1H-pyrazole-3-carboxylate+H2O

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-butyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Pyrazole-3-carboxylic acid derivatives.

Reduction: Methyl 1-butyl-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Methyl 1-butyl-1H-pyrazole-3-carboxylate is primarily explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. It serves as an important intermediate in the synthesis of compounds targeting the AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, which plays a crucial role in fast excitatory neurotransmission in the central nervous system.

Case Study: AMPA Receptor Modulators

Research indicates that derivatives of pyrazole compounds can enhance AMPA receptor function, which is significant for treating conditions such as schizophrenia, Alzheimer's disease, and cognitive disorders. This compound has been identified as a precursor for synthesizing more complex molecules that exhibit these properties, thus highlighting its utility in drug development .

Synthetic Methodologies

The synthesis of this compound typically involves several steps, including the formation of key intermediates through various chemical reactions. The synthetic pathways often utilize hydrazine derivatives and β-keto esters as starting materials.

Synthesis Overview

The general synthetic route can be summarized as follows:

- Formation of β-keto esters : Starting from appropriate carboxylic acids.

- Reaction with hydrazines : Leading to the formation of pyrazole derivatives.

- Carboxylation : Introducing the carboxylate functionality at the desired position.

The efficiency of these reactions can vary based on the conditions used (e.g., solvent choice, temperature), which is critical for optimizing yield and purity .

Chemical Properties and Characterization

This compound exhibits distinct chemical properties that make it suitable for various applications. Its structural characteristics allow for interactions with biological targets, making it a candidate for further modifications to enhance efficacy.

Characterization Techniques

Common techniques used to characterize this compound include:

- NMR Spectroscopy : To determine molecular structure and confirm purity.

- Mass Spectrometry : For molecular weight determination and structural elucidation.

- X-ray Crystallography : To provide detailed structural information.

Mecanismo De Acción

The mechanism of action of methyl 1-butyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 1H-pyrazole-3-carboxylate

- 1-Butyl-1H-pyrazole-3-carboxylic acid

- Methyl 1-phenyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-butyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

Methyl 1-butyl-1H-pyrazole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a butyl group at the first position and a methyl ester at the third position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it can inhibit the proliferation of several cancer cell lines, including those associated with breast and lung cancers. For instance, IC50 values were reported in the range of 20 to 40 µM against specific cell lines, indicating moderate to strong anticancer activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors . It is believed to modulate pathways related to cell growth and metabolism, potentially leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it's useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| Methyl 1H-pyrazole-3-carboxylate | Antimicrobial, Anticancer | Varies (20 - 40) |

| 1-Butyl-1H-pyrazole-3-carboxylic acid | Anticancer | Not specified |

| Methyl 1-phenyl-1H-pyrazole-3-carboxylate | Anti-inflammatory | Not specified |

This table illustrates that while all these compounds share similar scaffolds, their biological activities can differ significantly based on structural variations.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Evaluation : A study published in Medicinal Chemistry assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound, showcasing its effectiveness against Gram-positive bacteria .

- Anticancer Research : In a study focusing on pyrazole derivatives as anticancer agents, this compound was found to induce apoptosis in breast cancer cell lines (MCF7), demonstrating significant cytotoxicity with an IC50 value of approximately 25 µM .

- Mechanistic Insights : Molecular modeling studies have suggested that this compound interacts with key enzymes involved in cancer metabolism, providing insights into its potential as a therapeutic agent .

Propiedades

IUPAC Name |

methyl 1-butylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-4-6-11-7-5-8(10-11)9(12)13-2/h5,7H,3-4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDDGXRBZSCGAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.